molecular formula C20H20F2O4 B10758432 (3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-6-(methoxymethyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol

(3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-6-(methoxymethyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol

Cat. No.: B10758432
M. Wt: 362.4 g/mol
InChI Key: GPFRMIHXGMVMGF-BZSNNMDCSA-N
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Description

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon.

Scientific Research Applications

(3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-6-(methoxymethyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar compounds include other 6-hydroxyflavonoids, such as:

  • 4’-hydroxyflavonoids
  • Flavans
  • 1-benzopyrans
  • Alkyl aryl ethers
  • 1-hydroxy-2-unsubstituted benzenoids
  • Benzene and substituted derivatives
  • Oxacyclic compounds
  • Dialkyl ethers
  • Organofluorides
  • Hydrocarbon derivatives
  • Alkyl fluorides

Compared to these compounds, (3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-6-(methoxymethyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol is unique due to its specific stereochemistry and the presence of both difluoro and methoxymethyl groups, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C20H20F2O4

Molecular Weight

362.4 g/mol

IUPAC Name

(3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-6-(methoxymethyl)-3,3a,4,9b-tetrahydro-1H-cyclopenta[c]chromen-8-ol

InChI

InChI=1S/C20H20F2O4/c1-25-10-12-6-14(24)7-15-16-8-20(21,22)9-17(16)18(26-19(12)15)11-2-4-13(23)5-3-11/h2-7,16-18,23-24H,8-10H2,1H3/t16-,17-,18-/m0/s1

InChI Key

GPFRMIHXGMVMGF-BZSNNMDCSA-N

Isomeric SMILES

COCC1=C2C(=CC(=C1)O)[C@@H]3CC(C[C@@H]3[C@@H](O2)C4=CC=C(C=C4)O)(F)F

Canonical SMILES

COCC1=C2C(=CC(=C1)O)C3CC(CC3C(O2)C4=CC=C(C=C4)O)(F)F

Origin of Product

United States

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